N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
N-[(2Z)-3-(2-Methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzothiazole-derived compound featuring a nitro group at the 6-position of the benzothiazole ring and a 2-methoxyethyl substituent at the 3-position. The (2Z)-configuration indicates a planar geometry around the imine bond (C=N), critical for its electronic and steric properties. This compound is synthesized via condensation reactions involving benzamide derivatives and functionalized benzothiazole precursors, often characterized by X-ray crystallography (e.g., SHELX software ) and spectroscopic methods (¹H/¹³C NMR, IR) .
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-24-10-9-19-14-8-7-13(20(22)23)11-15(14)25-17(19)18-16(21)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIVIICDQCOMBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with 2-methoxyethylamine, followed by nitration to introduce the nitro group. The final step involves the formation of the benzamide moiety through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxyethyl side chain can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for hydrogenation reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amino derivative, while substitution reactions can yield a variety of functionalized benzothiazole compounds .
Scientific Research Applications
N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Structural Analogues in the Benzothiazole Family
Substituent Variations on the Benzothiazole Core
- 3,5-Dimethoxy-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS 865159-74-6) Key Differences: Replaces the 6-nitro group with a sulfamoyl (-SO₂NH₂) moiety and adds 3,5-dimethoxy substituents on the benzamide ring. Synthesis: Similar condensation methods but requires sulfamoylation at the 6-position .
- N-[(2Z)-6-Bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2(3H)-ylidene]-4-(dimethylsulfamoyl)benzamide
Heterocyclic Core Modifications
- N-[(2Z,4Z)-4-Benzylidene-6-chloro-1,4-dihydropyrido[2,3-d][1,3]thiazin-2-ylidene]benzamide Key Differences: Replaces the benzothiazole with a pyridothiazine ring and introduces a chloro substituent. The chloro group provides a steric and electronic contrast to nitro .
Functional Group Comparisons
Nitro vs. Sulfamoyl vs. Bromo Substituents
Benzamide vs. Sulfonamide Moieties
- 4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide
Pharmacological and Physicochemical Properties
- Antimicrobial Activity : Benzimidazole-thioacetamido derivatives (e.g., compound W1 in ) with nitro groups show moderate activity against E. coli (MIC = 32 µg/mL), suggesting the nitro group in the target compound may confer similar effects .
- Solubility : The 2-methoxyethyl chain in the target compound improves aqueous solubility compared to analogues with alkyl or aryl substituents (e.g., ’s methyl group) .
- Thermal Stability : Melting points for nitro-substituted benzothiazoles (e.g., ~250–270°C dec.) are higher than sulfamoyl or methoxy analogues due to stronger intermolecular interactions (e.g., dipole-dipole) .
Structural Validation Techniques
- X-ray Crystallography : The target compound’s Z-configuration and planarity are confirmed via programs like SHELXL and ORTEP-3 , consistent with torsion angles reported for similar structures (e.g., −170.98° to 177.76° in ) .
- Elemental Analysis : Discrepancies in C/H/N ratios (e.g., ±0.1% in ) highlight the importance of rigorous validation to distinguish between nitro and sulfamoyl derivatives .
Biological Activity
N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a compound belonging to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H19N3O4S2, with a molecular weight of 417.5 g/mol. The compound features a benzothiazole core structure with various substituents that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H19N3O4S2 |
| Molecular Weight | 417.5 g/mol |
| CAS Number | 865174-43-2 |
| IUPAC Name | N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes and potential therapeutic effects.
- Receptor Modulation : It may interact with various receptors in the body, influencing signaling pathways that regulate cell growth and apoptosis.
- Oxidative Stress Induction : The presence of the nitro group can generate reactive oxygen species (ROS), contributing to its cytotoxic effects against cancer cells.
Biological Activity
Research has demonstrated that benzothiazole derivatives exhibit significant biological activities. Below are some notable findings related to this compound:
Anticancer Activity
Studies have shown that benzothiazole derivatives possess anticancer properties. In vitro studies indicated that this compound inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of benzothiazole derivatives. The compound demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent.
Anti-inflammatory Effects
In vivo studies have suggested that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on Cancer Cell Lines : A study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cell lines (MCF7), with IC50 values indicating potent anticancer activity.
- Antimicrobial Testing : Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
